Cas no 1805127-24-5 (4-Cyano-3,5-dibromobenzoic acid)

4-Cyano-3,5-dibromobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-Cyano-3,5-dibromobenzoic acid

-

- インチ: 1S/C8H3Br2NO2/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-2H,(H,12,13)

- InChIKey: MOQWSXPSOFTCFU-UHFFFAOYSA-N

- ほほえんだ: BrC1C(C#N)=C(C=C(C(=O)O)C=1)Br

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 248

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 61.1

4-Cyano-3,5-dibromobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013020517-1g |

4-Cyano-3,5-dibromobenzoic acid |

1805127-24-5 | 97% | 1g |

1,549.60 USD | 2021-06-24 | |

| Alichem | A013020517-500mg |

4-Cyano-3,5-dibromobenzoic acid |

1805127-24-5 | 97% | 500mg |

815.00 USD | 2021-06-24 | |

| Alichem | A013020517-250mg |

4-Cyano-3,5-dibromobenzoic acid |

1805127-24-5 | 97% | 250mg |

480.00 USD | 2021-06-24 |

4-Cyano-3,5-dibromobenzoic acid 関連文献

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

4-Cyano-3,5-dibromobenzoic acidに関する追加情報

Introduction to 4-Cyano-3,5-dibromobenzoic Acid (CAS No. 1805127-24-5)

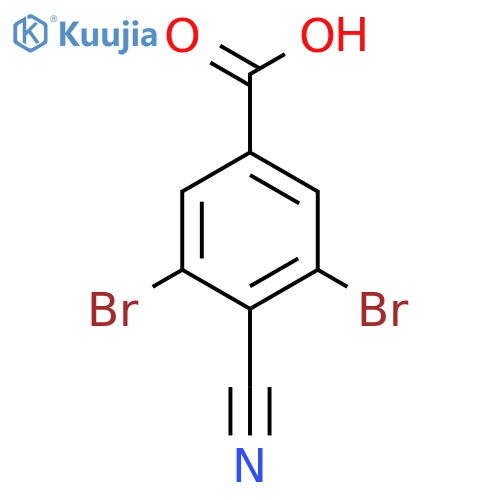

4-Cyano-3,5-dibromobenzoic acid, identified by its CAS number 1805127-24-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its cyano and brominated substituents on a benzoic acid backbone, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The structural motif of 4-Cyano-3,5-dibromobenzoic acid consists of a benzene ring substituted with a cyano group at the 4-position and bromine atoms at the 3- and 5-positions. This specific arrangement imparts distinct reactivity and functionality, making it a versatile building block for medicinal chemists. The presence of the cyano group enhances the electrophilicity of the aromatic ring, while the bromine atoms provide handles for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.

In recent years, the demand for novel heterocyclic compounds has surged due to their potential applications in drug discovery. 4-Cyano-3,5-dibromobenzoic acid fits well within this trend, as it can be readily transformed into more complex structures through various chemical transformations. For instance, the cyano group can be reduced to an amine or converted into an ester, while the bromine atoms can be displaced by nucleophiles to introduce new substituents.

One of the most compelling aspects of 4-Cyano-3,5-dibromobenzoic acid is its utility in the synthesis of pharmacologically active compounds. Researchers have leveraged its structural features to develop molecules with potential therapeutic applications in areas such as oncology, inflammation, and central nervous system disorders. The compound’s ability to serve as a precursor for diverse scaffolds has made it a focal point in academic and industrial research.

Recent studies have highlighted the role of brominated benzoic acids in medicinal chemistry. These derivatives often exhibit enhanced binding affinity and selectivity when incorporated into drug candidates. The electron-withdrawing nature of the cyano group further contributes to the optimization of pharmacokinetic properties, such as solubility and metabolic stability. Consequently, 4-Cyano-3,5-dibromobenzoic acid has been explored in several high-throughput screening campaigns aimed at identifying novel lead compounds.

The synthesis of 4-Cyano-3,5-dibromobenzoic acid typically involves multi-step organic reactions starting from commercially available precursors. The process often begins with the bromination of benzoic acid derivatives followed by cyanation. Advances in synthetic methodologies have enabled more efficient and scalable production methods, making this compound more accessible to researchers worldwide. Techniques such as flow chemistry and catalytic processes have been employed to improve yields and reduce reaction times.

In addition to its synthetic utility, 4-Cyano-3,5-dibromobenzoic acid has been investigated for its potential role in material science. Its aromatic structure and functional groups make it a candidate for developing organic semiconductors and light-emitting materials. The ability to tune its electronic properties through substitution patterns offers exciting possibilities for innovation in this field.

The growing interest in green chemistry has also influenced the research surrounding 4-Cyano-3,5-dibromobenzoic acid. Efforts are underway to develop more environmentally benign synthetic routes that minimize waste and reduce reliance on hazardous reagents. These initiatives align with broader industry goals to promote sustainable practices in chemical manufacturing.

The future prospects for 4-Cyano-3,5-dibromobenzoic acid are promising, with ongoing research uncovering new applications and synthetic strategies. As our understanding of molecular interactions continues to evolve, this compound is likely to remain a cornerstone in the development of innovative chemical solutions across multiple disciplines.

1805127-24-5 (4-Cyano-3,5-dibromobenzoic acid) 関連製品

- 893140-11-9(N-benzyl-2-{5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide)

- 2171949-62-3(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}-4-fluorobenzoic acid)

- 1353958-98-1(tert-Butyl 3-(((5-nitropyridin-2-yl)thio)methyl)piperidine-1-carboxylate)

- 1982984-21-3(4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine)

- 745802-71-5(N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3,6-dichloropyridine-2-carboxamide)

- 771581-77-2(Methyl 2-(2-Aminoethyl)benzoate)

- 2137571-87-8(1-Fluoro-3-mercapto-2-propanol)

- 2228834-90-8(2-azido-3-phenylbutan-1-ol)

- 2138100-14-6(1-Cyclopentyl-4,4-dimethylcyclohex-2-en-1-ol)

- 1031993-15-3(N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide)